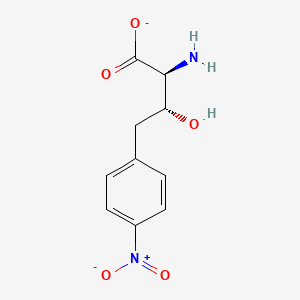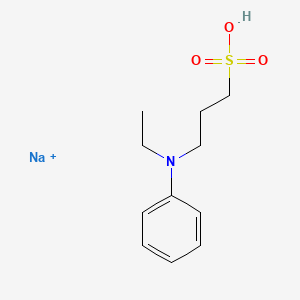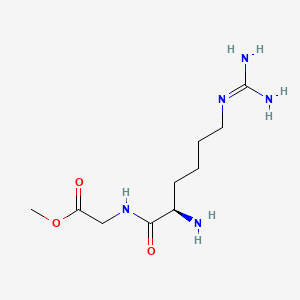![molecular formula C12H12N2O5S B11825726 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound features a nitrobenzenesulfonyl group attached to a bicyclo[3.1.0]hexane ring system, which is further functionalized with an azabicyclo moiety and a carbaldehyde group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an appropriate alkene with a nitrobenzenesulfonyl azide, followed by subsequent functional group transformations to introduce the carbaldehyde moiety. The reaction conditions often require the use of catalysts, such as copper or gold, to facilitate the cyclopropanation and subsequent steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would apply. Industrial production would likely involve optimizing the reaction conditions to achieve high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. The bicyclic structure provides rigidity and specific spatial orientation, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.
Azabicyclo[3.1.0]hexane derivatives: Compounds with similar azabicyclic structures but different substituents.
Nitrobenzenesulfonyl derivatives: Compounds with similar nitrobenzenesulfonyl groups but different core structures
Uniqueness
3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, nitrobenzenesulfonyl group, and carbaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C12H12N2O5S |
|---|---|
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde |
InChI |
InChI=1S/C12H12N2O5S/c15-8-12-5-9(12)6-13(7-12)20(18,19)11-3-1-10(2-4-11)14(16)17/h1-4,8-9H,5-7H2 |
Clave InChI |
NZXBLEICSMLSSD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11825673.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)






